

Data Presentation: Thermal Properties of Triphenylamine Derivatives

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Compound of Interest

Compound Name: *Triphenylamine*

Cat. No.: *B166846*

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The thermal stability of **triphenylamine** compounds, characterized by the decomposition temperature (Td) and glass transition temperature (Tg), varies significantly with their molecular structure. The following table summarizes the key thermal properties of different classes of **triphenylamine** derivatives.

| Compound Class | Specific Derivative(s) or Monomer | Glass Transition Temp. (Tg) in °C | Decomposition Temp. (Td) in °C (Weight Loss %) | Atmosphere | Reference(s) |
|--|-----------------------------------|-----------------------------------|--|----------------------|--------------|
| Poly(amide-imide)s (PAIs) | Varied Dianhydrides | 296–355 | > 500 | N ₂ / Air | [1][2] |
| Bridged Triphenylamines | DQAO | - | 316 (5%) | N ₂ | [3] |
| OQAO | - | 353 (5%) | N ₂ | [3] | |
| SQAO | - | 368 (5%) | N ₂ | [3] | |
| Triphenylamine-Fluorene Derivative | TA-DF-BDM | Not Observed | 413 | N ₂ | [4] |
| Poly[bis(triphenylamine) ether] | 3a, 3b, 3c | 128, 102, 92 | > 410 | N ₂ | [5] |
| Polyamides, Polyimides, Poly(amide-imide)s | DADT-based polymers | 254–326 | 430–566 (10%) | N ₂ | [6] |
| 462–574 (10%) | Air | [6] | | | |
| Triphenylamine Dendrimer | G3 Dendrimer | 271 | - | - | [7] |
| Poly(amine-imide)s | TPA-Pendent Polymers | 264–352 | > 568 (10%) | N ₂ | [8] |

Experimental Protocols

The following are generalized methodologies for TGA and DSC analysis of **triphenylamine** compounds based on common practices found in the cited literature.[9][10][11][12]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compounds.[9]

- Instrument: A standard thermogravimetric analyzer.
- Sample Preparation: 5–10 mg of the powdered sample is placed in an alumina or platinum crucible.[10] For materials that may expel gases upon decomposition, the crucible should not be more than 20% full.[10]
- Experimental Conditions:
 - The sample is heated from room temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[5][13]
 - The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a typical flow rate of 30–60 mL/min.[10][13] Some studies also perform the analysis in air to assess oxidative stability.[6][13]
- Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[3][6]

Differential Scanning Calorimetry (DSC)

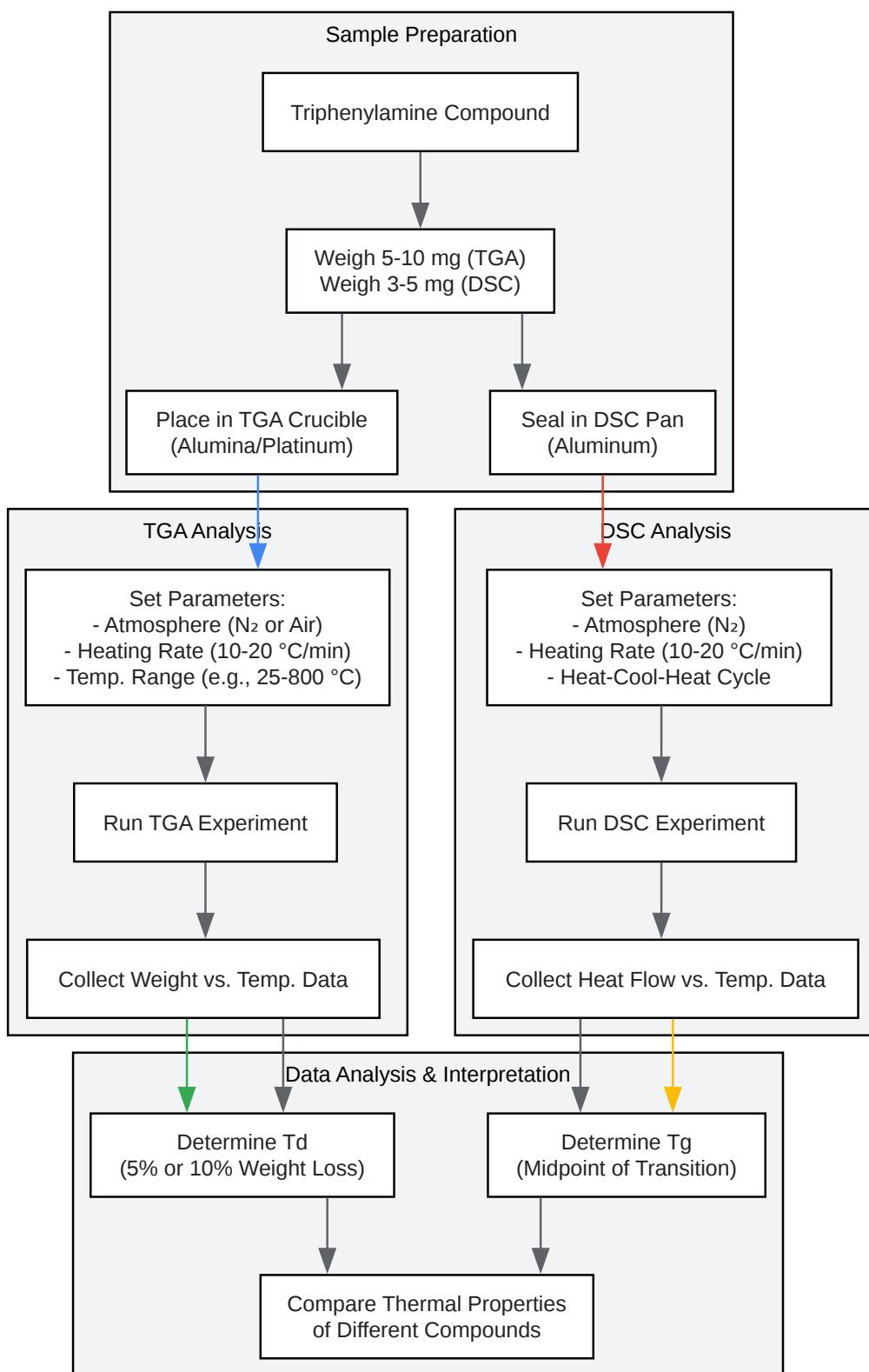
DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization events.[9]

- Instrument: A differential scanning calorimeter.
- Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[13]
- Experimental Conditions:

- The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, it might be heated from 30 °C to a temperature above its expected Tg or melting point, cooled back down, and then heated again for the measurement scan.
- A typical heating rate is 10 °C/min or 20 °C/min under a nitrogen atmosphere.[\[1\]](#)[\[13\]](#)
- Data Analysis: The glass transition temperature (Tg) is generally determined as the midpoint of the baseline shift in the heat flow curve during the second heating scan.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of **triphenylamine** compounds.

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Caption: Workflow for TGA/DSC thermal analysis of **triphenylamine** compounds.

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